1-Methyl-1H-indazole-5-boronic acid CAS number and properties
1-Methyl-1H-indazole-5-boronic acid CAS number and properties
An In-Depth Technical Guide to 1-Methyl-1H-indazole-5-boronic acid
Introduction
1-Methyl-1H-indazole-5-boronic acid is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. As a derivative of indazole, a bicyclic scaffold composed of a benzene ring fused to a pyrazole ring, it serves as a crucial building block in the synthesis of complex molecules.[1][2] Its boronic acid functional group makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a fundamental transformation for creating carbon-carbon bonds.[1][3] This guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and applications of 1-Methyl-1H-indazole-5-boronic acid for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1-Methyl-1H-indazole-5-boronic acid is typically a white to off-white solid at room temperature.[4][5] Its core structure and key identifiers are essential for its proper handling and application in research and development.
| Property | Value | Source(s) |
| CAS Number | 590418-08-9 | [4][6][7][8] |
| Molecular Formula | C₈H₉BN₂O₂ | [5][7][8] |
| Molecular Weight | 175.98 g/mol | [5][7][8] |
| IUPAC Name | (1-methyl-1H-indazol-5-yl)boronic acid | [4][7] |
| Physical Form | Solid | [4][5] |
| Boiling Point | 397.5±34.0 °C (Predicted) | [5] |
| Density | 1.27±0.1 g/cm³ (Predicted) | [5] |
| pKa | 8.28±0.30 (Predicted) | [5] |
| Storage Temperature | Room Temperature or under inert gas (Nitrogen or Argon) at 2-8°C | [4][5] |
Synthesis and Experimental Protocols
The synthesis of 1-Methyl-1H-indazole-5-boronic acid is a multi-step process that typically starts from a substituted aniline. Below is a representative synthetic protocol based on common organic chemistry transformations for indazole and boronic acid formation.
Protocol 1: Synthesis of 1-Methyl-1H-indazole-5-boronic acid
This protocol outlines a plausible synthetic route. Researchers should consult specific literature for optimized conditions.
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Step 1: Nitrosation of 2-Amino-4-bromotoluene.
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Dissolve 2-amino-4-bromotoluene in a mixture of glacial acetic acid and acetic anhydride.
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Cool the mixture in an ice bath to approximately 0-5°C.
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Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the corresponding diazonium salt.
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Step 2: Reductive Cyclization to form 5-Bromo-1H-indazole.
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To the cold diazonium salt solution, add a reducing agent such as sodium sulfite or tin(II) chloride.
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Allow the reaction to warm to room temperature and stir until the cyclization is complete, which can be monitored by Thin Layer Chromatography (TLC).
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Step 3: N-Methylation of 5-Bromo-1H-indazole.
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Dissolve 5-bromo-1H-indazole in a suitable solvent like dimethylformamide (DMF).
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Add a base such as potassium carbonate, followed by a methylating agent like methyl iodide.
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Stir the reaction at room temperature or with gentle heating until completion.
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Work up the reaction by adding water and extracting the product. Purify the crude product by column chromatography to obtain 5-bromo-1-methyl-1H-indazole.
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Step 4: Borylation to form 1-Methyl-1H-indazole-5-boronic acid.
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Dissolve 5-bromo-1-methyl-1H-indazole in an anhydrous solvent like tetrahydrofuran (THF) or dioxane.
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Cool the solution to -78°C under an inert atmosphere (e.g., Argon).
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Add a strong base such as n-butyllithium dropwise to perform a lithium-halogen exchange.
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After stirring for a short period, add a borating agent like triisopropyl borate.
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Allow the reaction to slowly warm to room temperature.
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Quench the reaction with an acidic aqueous solution (e.g., 1M HCl) to hydrolyze the borate ester to the desired boronic acid.
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Extract the product, dry, and purify, often by recrystallization.
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References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 [sigmaaldrich.com]
- 5. 1-METHYLINDAZOL-5-BORONIC ACID | 590418-08-9 [m.chemicalbook.com]
- 6. 590418-08-9|1-Methyl-1H-indazol-5-yl-5-boronic acid|BLD Pharm [bldpharm.com]
- 7. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 590418-08-9 | 1-Methyl-1H-indazole-5-boronic acid - Synblock [synblock.com]
